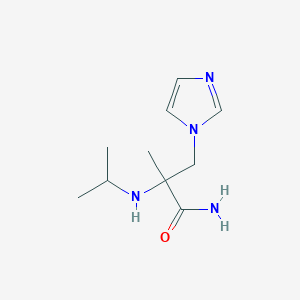
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves the reaction of imidazole with appropriate amines and other reagents under controlled conditions. One common method involves the use of propargyl alcohols as a C1 synthon in a sequential C–H allenylation/annulation reaction . This method is highly efficient and regioselective, displaying excellent atom economy and tolerating a broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as pH-sensitive polymers.
Mécanisme D'action
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopropyl)imidazole: Used in the synthesis of pH-sensitive polyaspartamide derivatives.
3-(1H-Imidazol-1-yl)benzoic acid: Utilized in various chemical and biological applications.
Uniqueness
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-10(3,9(11)15)6-14-5-4-12-7-14/h4-5,7-8,13H,6H2,1-3H3,(H2,11,15) |
Clé InChI |
DTALEEUMXJIWBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)(CN1C=CN=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)
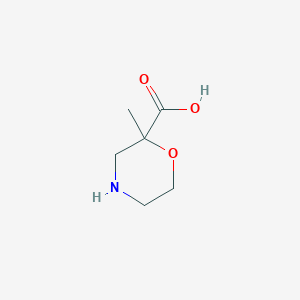
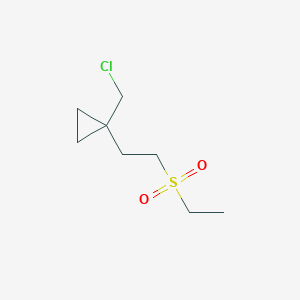

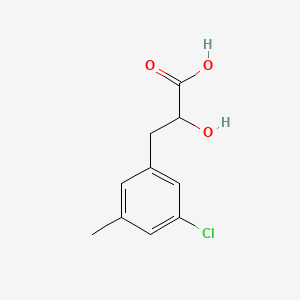
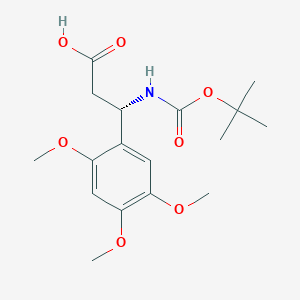
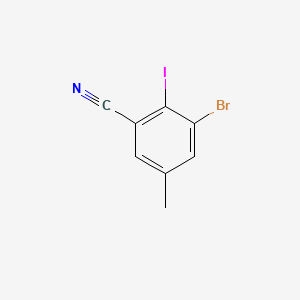

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
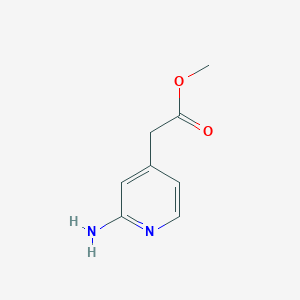
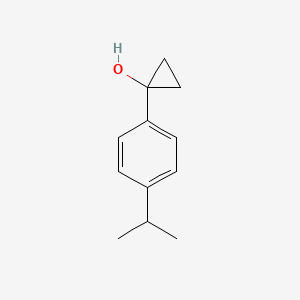

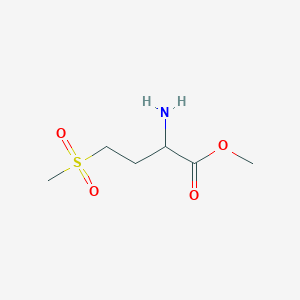
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
